BenchChemオンラインストアへようこそ!

(Rac)-SCH 563705

CXCR2 CXCR1 chemokine receptor

Opt for (Rac)-SCH 563705 when requiring near-equipotent dual CXCR2/CXCR1 blockade (Ki: 1/3 nM) with established oral PK in rat, mouse, monkey, and dog. Distinct from C(5)-methylfuran analogs, its C(4)-isopropylfuran substitution ensures a balanced selectivity ratio (~5.6-fold) crucial for IL-8/Gro-α pathway studies. Ideal for validating multi-species in vivo arthritis or pulmonary inflammation models where canine PK data is essential.

Molecular Formula C23H27N3O5
Molecular Weight 425.5 g/mol
Cat. No. B11930979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SCH 563705
Molecular FormulaC23H27N3O5
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
InChIInChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3
InChIKeyDGKQQEVYYPCMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH 563705: A Potent, Orally Bioavailable Dual CXCR2/CXCR1 Antagonist for Inflammation and Oncology Research


SCH 563705 (CAS 473728-58-4) is a cyclobutenedione-centered small molecule that functions as a potent, orally bioavailable dual antagonist of the CXC chemokine receptors CXCR2 and CXCR1 . It belongs to the C(4)-alkyl substituted furanyl cyclobutenedione series developed for chemokine-mediated inflammatory diseases [1]. The compound exhibits sub-nanomolar to low nanomolar potency against both receptor subtypes, with a reported Ki of 1 nM for CXCR2 and 3 nM for CXCR1, and demonstrates favorable oral pharmacokinetic profiles across multiple preclinical species including rat, mouse, monkey, and dog .

Why CXCR2 Antagonists Are Not Interchangeable: Evidence-Based Differentiation of SCH 563705


Within the cyclobutenedione class of CXCR2/CXCR1 antagonists, subtle structural variations—particularly at the C(4)-position of the furan ring—produce profound and quantifiable differences in receptor selectivity profiles, functional antagonism potency, and in vivo pharmacodynamic responses [1]. Simple substitution based on structural similarity alone is scientifically invalid; compounds such as navarixin (SCH 527123, bearing a C(5)-methylfuran moiety) exhibit markedly different CXCR2:CXCR1 selectivity ratios, divergent Kd binding kinetics, and distinct species-specific potency shifts compared to SCH 563705 . The evidence below establishes exactly where SCH 563705 diverges from its closest analogs, enabling informed selection based on experimental requirements.

SCH 563705 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Receptor Selectivity Profile: Balanced Dual CXCR2/CXCR1 Antagonism Versus CXCR2-Selective Analogs

SCH 563705 exhibits a more balanced dual antagonism profile against CXCR2 and CXCR1 compared to navarixin (SCH 527123). SCH 563705 demonstrates CXCR2 IC50 = 1.3 nM and CXCR1 IC50 = 7.3 nM, yielding a CXCR1:CXCR2 selectivity ratio of approximately 5.6-fold . In contrast, navarixin shows a significantly skewed selectivity profile with CXCR2 IC50 = 2.6 nM and CXCR1 IC50 = 36 nM, yielding a CXCR1:CXCR2 ratio of approximately 13.8-fold . Binding affinity (Kd) measurements further reinforce this divergence: SCH 563705 displays Ki values of 1 nM (CXCR2) and 3 nM (CXCR1) , while navarixin exhibits Kd values of 49 pM for human CXCR2 versus 3.9 nM for human CXCR1—a nearly 80-fold difference in binding affinity between the two receptors . Additionally, navarixin shows exceptionally slow dissociation from CXCR2 (t1/2 ≈ 22 h; k2 = 0.00058 min⁻¹) versus rapid dissociation from CXCR1 (t1/2 ≈ 5 min; k2 = 0.141 min⁻¹) .

CXCR2 CXCR1 chemokine receptor dual antagonism receptor selectivity

Functional Chemotaxis Inhibition: Differential Potency Against Gro-α (CXCL1) and IL-8 (CXCL8) Driven Neutrophil Migration

SCH 563705 demonstrates differentiated functional activity in human neutrophil chemotaxis assays depending on the chemokine ligand used. Against Gro-α (CXCL1, a selective CXCR2 agonist), SCH 563705 exhibits exceptionally potent inhibition with a chemotaxis IC50 of 0.5 nM (tested against 30 nM Gro-α) . Against IL-8 (CXCL8, which activates both CXCR1 and CXCR2), the chemotaxis IC50 is 37 nM (tested against 3 nM IL-8) . For comparison, navarixin (SCH 527123) shows a similar pattern but with distinct absolute values: IC50 < 1 nM against CXCL1-induced chemotaxis and IC50 = 16 nM against CXCL8-induced chemotaxis . The functional chemotaxis data for SCH 563705 demonstrate that despite its balanced binding profile, the compound retains sub-nanomolar potency in a purely CXCR2-driven functional readout.

neutrophil chemotaxis Gro-α CXCL1 IL-8 CXCL8 functional antagonism

Species Cross-Reactivity: Mouse CXCR2 Potency Relative to Human Ortholog

SCH 563705 demonstrates potent inhibition of mouse CXCR2 with an IC50 of 5.2 nM . This represents approximately a 4-fold reduction in potency compared to its human CXCR2 IC50 (1.3 nM) . For comparison, navarixin (SCH 527123) exhibits mouse and rat CXCR2 Kd values of 200 pM, which is approximately a 4-fold reduction relative to its human CXCR2 Kd (49 pM) . Both compounds maintain sufficient murine potency to enable in vivo efficacy studies in rodent models. SCH 563705 has been validated in mouse models of anti-collagen antibody-induced arthritis, where oral administration (3-30 mg/kg) produced dose-dependent elevation of plasma CXCL1 levels and at 50 mg/kg reduced blood Ly6G+ Ly6C+ neutrophil frequency .

species cross-reactivity mouse CXCR2 preclinical model ortholog potency

Oral Pharmacokinetics: Multi-Species Validation Including Dog

SCH 563705 has demonstrated good oral pharmacokinetic profiles across four preclinical species: rat, mouse, monkey, and dog [1]. This broad species validation, including canine PK, distinguishes SCH 563705 from navarixin (SCH 527123), for which published PK data primarily cover mouse, rat, and cynomolgus monkey (plasma Cmax/AUC values reported: mouse 17.0 µM/31.5 µM·h at 25 mg/kg; rat 5.0 µM/23.0 µM·h at 10 mg/kg; monkey 0.9 µM/4.0 µM·h at 3 mg/kg) . The inclusion of dog PK data for SCH 563705 provides additional translational flexibility for researchers requiring canine models for safety or efficacy studies [1].

oral bioavailability pharmacokinetics multi-species preclinical PK

Structural Determinant of Selectivity: C(4)-Isopropylfuran Versus C(5)-Methylfuran Substitution

The defining structural distinction between SCH 563705 and navarixin (SCH 527123) lies in the furan substitution pattern. SCH 563705 incorporates a 4-isopropylfuran moiety (C(4)-alkyl substituted furan), whereas navarixin contains a 5-methylfuran moiety [1]. Comprehensive SAR studies of the cyclobutenedione series established that C(4)-alkyl substitution on the furan ring (as in SCH 563705) yields compounds with enhanced CXCR1 affinity relative to other substitution patterns, contributing to the more balanced dual antagonism profile [1]. The C(4)-alkyl substituted furanyl analogs were specifically developed to optimize both CXCR2 and CXCR1 antagonism while maintaining oral bioavailability [1].

structure-activity relationship SAR furan substitution C(4)-alkyl cyclobutenedione

Optimal Research Applications for SCH 563705 Based on Quantitative Differentiation Evidence


Studies Requiring Balanced Dual CXCR2/CXCR1 Antagonism

SCH 563705 is optimally suited for in vitro and in vivo studies where simultaneous blockade of both CXCR2 and CXCR1 signaling is required, and where the experimental hypothesis depends on near-equivalent potency at both receptors. With a CXCR1:CXCR2 IC50 ratio of approximately 5.6-fold (IC50: 1.3 nM vs 7.3 nM) , SCH 563705 provides a more balanced dual antagonism profile compared to navarixin's 13.8-fold selectivity ratio . This makes SCH 563705 particularly appropriate for disease models where both IL-8 (CXCL8, acting via CXCR1 and CXCR2) and Gro-α (CXCL1, acting primarily via CXCR2) contribute to pathology.

In Vivo Pharmacology Studies Requiring Canine Model Validation

For research programs that utilize canine models or require pharmacokinetic data across a broad species panel, SCH 563705 offers a distinct advantage. The compound has demonstrated good oral pharmacokinetic profiles in four preclinical species—rat, mouse, monkey, and dog —whereas comparator compounds such as navarixin lack published canine PK data [1]. This multi-species validation, including dog, provides researchers with greater flexibility in preclinical model selection and may facilitate translational studies where canine toxicology data are required.

Neutrophil-Driven Inflammatory Disease Models

SCH 563705 has established in vivo efficacy in reducing blood neutrophil frequency in mouse models of anti-collagen antibody-induced arthritis, with oral administration at 50 mg/kg significantly reducing Ly6G+ Ly6C+ neutrophil populations and producing dose-dependent elevation of plasma CXCL1 at 3-30 mg/kg doses . The compound's sub-nanomolar functional potency against Gro-α-induced neutrophil chemotaxis (IC50 = 0.5 nM) further supports its application in neutrophil-driven inflammation research, including arthritis, pulmonary inflammation, and other CXCR2/CXCR1-mediated inflammatory conditions.

Structure-Activity Relationship and Medicinal Chemistry Studies

SCH 563705 represents a key SAR probe within the cyclobutenedione CXCR antagonist class, distinguished by its C(4)-isopropylfuran substitution pattern. This structural feature differentiates it from the more extensively characterized C(5)-methylfuran analog navarixin . Researchers conducting medicinal chemistry optimization or comparative pharmacology studies across the cyclobutenedione series will find SCH 563705 essential for evaluating the impact of furan C(4)-alkyl substitution on receptor selectivity, functional antagonism, and in vivo pharmacokinetic behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-SCH 563705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.